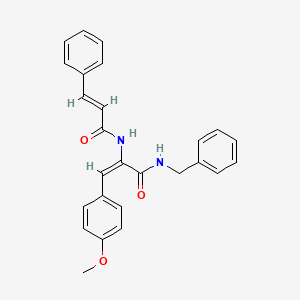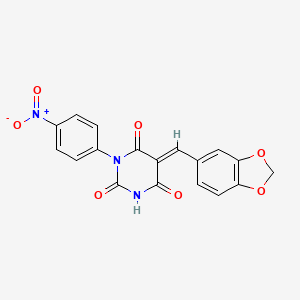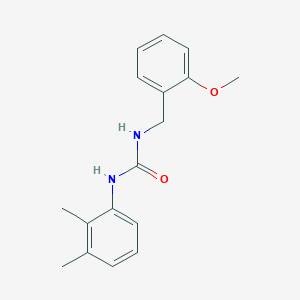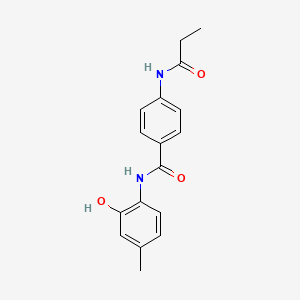
N-2-biphenylylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-biphenylylethanesulfonamide (BPES) is a sulfonamide derivative that has been widely used in scientific research due to its diverse applications. BPES is a white crystalline powder that is soluble in water and ethanol. It is a non-toxic compound that has been extensively studied for its pharmacological properties.
Scientific Research Applications
N-2-biphenylylethanesulfonamide has been used in various scientific research applications. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been used as a tool to investigate the role of calcium channels in the regulation of insulin secretion. Additionally, it has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Mechanism of Action
The mechanism of action of N-2-biphenylylethanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of calcium channels, which are involved in various cellular processes such as muscle contraction and neurotransmitter release. By inhibiting calcium channels, this compound can alter cellular signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the release of pro-inflammatory cytokines, reducing inflammation in various tissues. Additionally, it has been shown to enhance insulin secretion in pancreatic beta cells, potentially making it a therapeutic agent for diabetes.
Advantages and Limitations for Lab Experiments
N-2-biphenylylethanesulfonamide has several advantages for use in lab experiments. It is a non-toxic compound that is easy to handle and has a high purity. Additionally, it has been extensively studied, and its pharmacological properties are well understood. However, this compound has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
Future Directions
There are several future directions for research on N-2-biphenylylethanesulfonamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Additionally, the role of this compound in the regulation of calcium channels and insulin secretion should be further investigated. Furthermore, the potential therapeutic effects of this compound in various inflammatory diseases should be explored.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and insulin-secretion enhancing properties. This compound has several advantages for use in lab experiments, but it also has some limitations. Future research on this compound should focus on the development of derivatives with improved pharmacological properties and the exploration of its potential therapeutic effects in various diseases.
Synthesis Methods
N-2-biphenylylethanesulfonamide can be synthesized by reacting 2-bromoethylbenzene with sodium sulfonamide. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
N-(2-phenylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-18(16,17)15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXWQJZSOPAWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-(5-ethyl-2-methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5367798.png)

![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5367831.png)

![5-{2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5367838.png)

![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5367853.png)



![(5-chloro-2-methoxyphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5367866.png)
![3-fluoro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5367871.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzoxazole](/img/structure/B5367880.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)